molecular formula C23H21ClN2O5S B4975385 ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzoate

ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzoate

Cat. No.: B4975385
M. Wt: 472.9 g/mol
InChI Key: UBXNWZGVDGEZOD-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloroaniline moiety, and an ethyl ester of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzoate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzenesulfonyl group is known to interact with serine residues in enzymes, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[[2-(benzenesulfonyl)acetyl]amino]benzoate
  • Ethyl 4-[[2-(benzenesulfonyl)-3-methylanilino]acetyl]amino]benzoate
  • Ethyl 4-[[2-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate

Uniqueness

Ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzoate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the aniline ring .

Properties

IUPAC Name

ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5S/c1-2-31-23(28)17-11-13-19(14-12-17)25-22(27)16-26(20-8-6-7-18(24)15-20)32(29,30)21-9-4-3-5-10-21/h3-15H,2,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXNWZGVDGEZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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